Tenuipesine A
Description
Tenuipesine A is a novel trichothecane-type sesquiterpenoid isolated from the entomopathogenic fungus Paecilomyces tenuipes (syn. Isaria japonica), a species widely used in traditional medicine and functional foods across East Asia . Its structure is characterized by an unprecedented carbon-migrated skeleton featuring a cyclopropane ring, distinguishing it from conventional trichothecenes . The compound was first identified in 2004 through NMR and chemical transformation studies of co-occurring trichothecenes, such as 4β-acetoxy-12,13-epoxytrichothec-9-ene-3α,15-diol .
Properties
Molecular Formula |
C17H24O6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(1S,2R,5S,7R,8R,10R,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-8(19)22-14-10(20)11-12(21)16(14,3)17(7-18)5-4-15(2)6-9(15)13(17)23-11/h9-11,13-14,18,20H,4-7H2,1-3H3/t9-,10-,11+,13+,14+,15-,16+,17+/m0/s1 |
InChI Key |
YJPXBEYGHKFONN-BBUHLFHCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]2C(=O)[C@]1([C@]3(CC[C@]4(C[C@H]4[C@H]3O2)C)CO)C)O |
Canonical SMILES |
CC(=O)OC1C(C2C(=O)C1(C3(CCC4(CC4C3O2)C)CO)C)O |
Synonyms |
tenuipesine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Tenuipesine A belongs to the trichothecane family, which shares a core tricyclic skeleton (12,13-epoxytrichothec-9-ene). However, its unique structural modifications set it apart from other trichothecenes and related metabolites (Table 1).
Table 1: Structural Comparison of this compound with Key Analogues
Key Observations :
- This compound is the only trichothecane reported to date with a cyclopropane ring, likely derived from a biosynthetic rearrangement of the conventional trichothecane backbone .
- Spirotenuipesines (A and B) exhibit spirocyclic fusions, a rarity in trichothecenes, but lack the carbon migration seen in this compound .
- Paecilomycines diverge significantly: Paecilomycine A is a simpler trichothecane derivative, while Paecilomycine B is a diterpenoid with a lactone ring, indicating metabolic versatility in Paecilomyces .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
